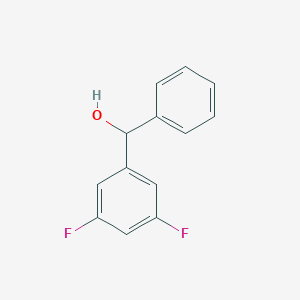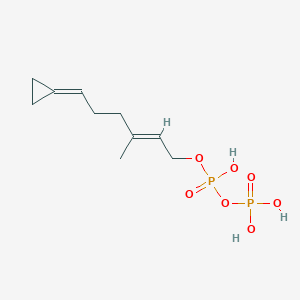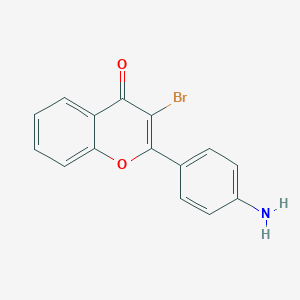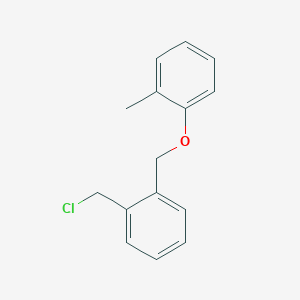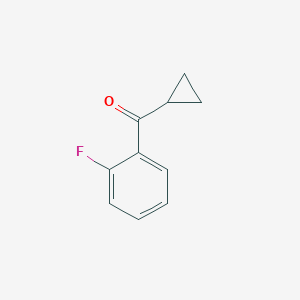
2-氟苯基环丙基酮
描述
2-Fluorophenyl cyclopropyl ketone (2-FPCK) is a synthetic compound with a wide range of applications in scientific research. It is a cyclic ketone with a fluorophenyl substituent, and is commonly used in the synthesis of other compounds. 2-FPCK has been used in a variety of research applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of new laboratory experiments.
科学研究应用
合成氯胺酮衍生物
一个重要的应用涉及合成新的氯胺酮衍生物,用于潜在的治疗用途。Moghimi等人(2014年)的一项研究专注于开发氯胺酮的氟衍生物,展示了一个多步合成过程。这种衍生物被称为氟氯胺酮,显示出在动物实验中相比氯胺酮具有初步优势,包括有效剂量和恢复时间的改善(Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014)。
催化反应
在催化化学中,“2-氟苯基环丙基酮”及相关化合物被用于各种反应。例如,Patrick等人(2008年)描述了使用3-氟-3-丁烯-2-酮进行赫克反应,展示了该化合物在合成Z-3-氟苯甲醛乙酮中的实用性(Patrick, Agboka, & Gorrell, 2008)。Konik等人(2017年)的另一项研究突出了通过环丙烷环裂解反应合成远端氟代酮的方法,表明磺酸盐作为氟烷基化试剂的多功能性(Konik, Kudrjashova, Konrad, Kaabel, Järving, Lopp, & Kananovich, 2017)。
有机合成和药物中间体生产
在有机合成和药物开发中间体的生产中发现了更多应用。郑敏(2013年)报道了一种改进的合成prasugrel中间体的方法,其中涉及生产2-溴-2-(2-氟苯基)-1-环丙基乙酮,展示了这种方法在工业生产中的可行性(Zheng Min, 2013)。
对映选择性催化剂和不对称合成
手性氟酮,包括“2-氟苯基环丙基酮”的衍生物,已被探索作为不对称烯烃环氧化的对映选择性催化剂。Denmark和Matsuhashi(2002年)研究了两种手性氟酮作为催化剂的潜力,突出了这些化合物的底物依赖性对映选择性和反应性(Denmark & Matsuhashi, 2002)。
安全和危害
The safety data sheet for “2-Fluorophenyl cyclopropyl ketone” suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
属性
IUPAC Name |
cyclopropyl-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTQPZKZGGQBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628055 | |
| Record name | Cyclopropyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141030-72-0 | |
| Record name | Cyclopropyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
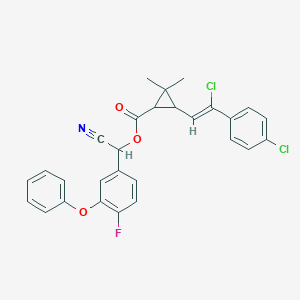
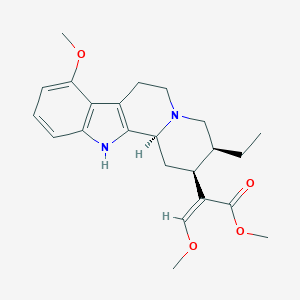
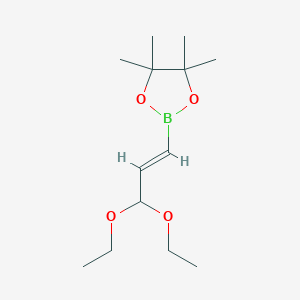
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)


